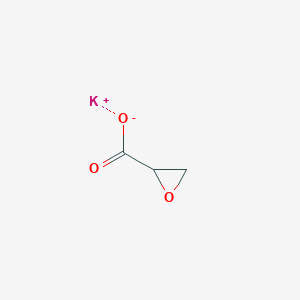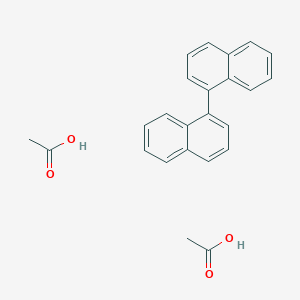![molecular formula C20H25NO3 B1632376 tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LCZ696 Intermediate is a key compound in the synthesis of LCZ696, a first-in-class angiotensin receptor neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the multi-step synthesis process of LCZ696, ensuring the final product’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 Intermediate involves several steps:
Introduction of a Hydroxy Protective Group: The first step involves introducing a hydroxy protective group to the starting material.
Oxidation Reaction: The intermediate undergoes an oxidation reaction using pyridinium chlorochromate or Swern oxidation process.
Hydrogenation: The intermediate is subjected to hydrogenation in the presence of a transition-metal catalyst and chiral ligand.
Coupling Reaction: The intermediate is coupled with a phenyl Grignard reagent.
Reduction: The intermediate is reduced using potassium borohydride.
Industrial Production Methods
The industrial production of LCZ696 Intermediate involves optimizing the reaction conditions to ensure high yield and product quality. The process includes:
Heat Insulation Reaction: Conducted at specific temperatures to ensure the stability of the intermediate.
Decolorization: Using activated carbon to remove impurities.
Catalytic Hydrogenation: Using palladium on carbon as a catalyst.
Chemical Reactions Analysis
Types of Reactions
LCZ696 Intermediate undergoes various chemical reactions, including:
Oxidation: Using pyridinium chlorochromate or Swern oxidation process.
Reduction: Using potassium borohydride.
Substitution: Involving sulfonyl chloride and phenyl Grignard reagent.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Swern oxidation process.
Reduction: Potassium borohydride.
Substitution: Sulfonyl chloride, phenyl Grignard reagent.
Major Products Formed
The major products formed from these reactions include:
Scientific Research Applications
LCZ696 Intermediate has several scientific research applications:
- Chemistry : Used in the synthesis of LCZ696, a combination drug for heart failure .
- Biology : Studied for its role in inhibiting neprilysin and angiotensin receptor .
- Medicine : Integral in the development of LCZ696, which has shown efficacy in treating heart failure with reduced ejection fraction .
- Industry : Used in large-scale production of LCZ696, ensuring high yield and product quality .
Mechanism of Action
LCZ696 Intermediate contributes to the mechanism of action of LCZ696 by:
Comparison with Similar Compounds
Similar Compounds
- Valsartan : An angiotensin receptor blocker used in the treatment of hypertension .
- Sacubitril : A neprilysin inhibitor used in combination with valsartan .
Uniqueness
LCZ696 Intermediate is unique due to its dual inhibition mechanism, targeting both neprilysin and angiotensin receptor. This dual action provides superior efficacy in treating heart failure compared to using valsartan or sacubitril alone .
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


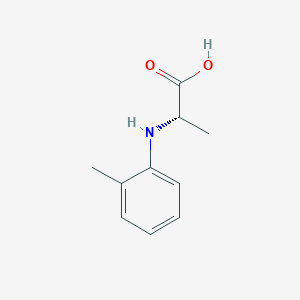
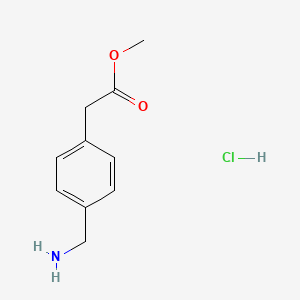
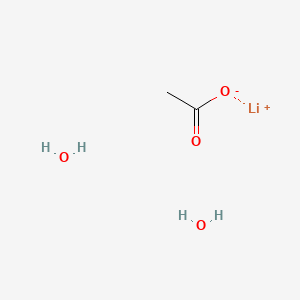
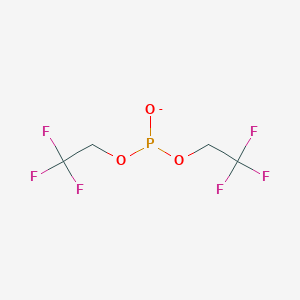

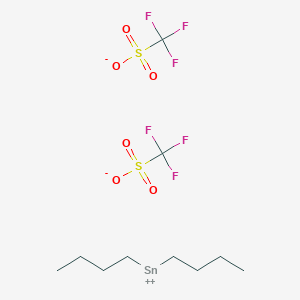
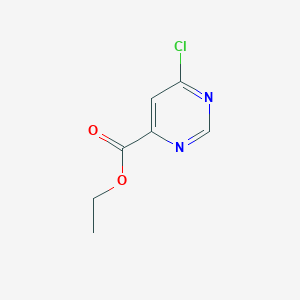
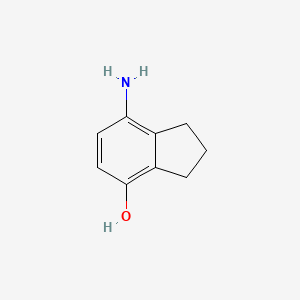
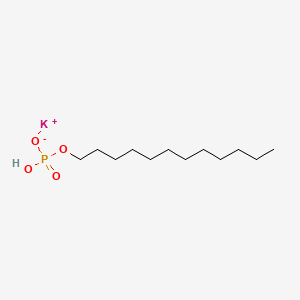
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)
